[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride
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Overview
Description
This compound is characterized by its molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methylamine hydrochloride typically involves the reaction of furan-2-ylmethanamine with 2-methylbutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:
Starting Materials: Furan-2-ylmethanamine and 2-methylbutylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of (furan-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted furan or amine derivatives.
Scientific Research Applications
(furan-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(furan-2-yl)methylamine hydrochloride can be compared with other furan derivatives and amine hydrochlorides:
Furan-2-ylmethanamine: A simpler compound with similar reactivity but different applications.
2-Methylbutylamine: Another amine with distinct properties and uses.
Furan-2-carboxylic acid: A related furan derivative with different chemical behavior and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXXJSNZYZHJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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